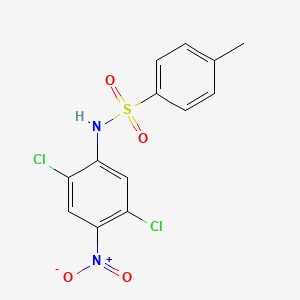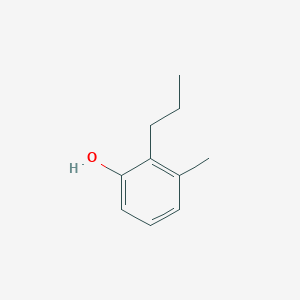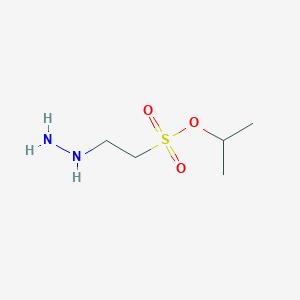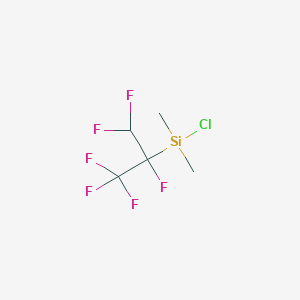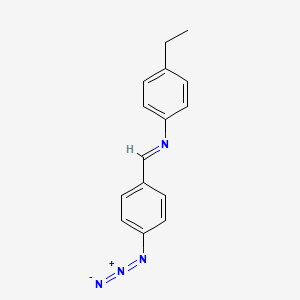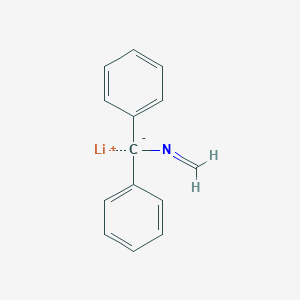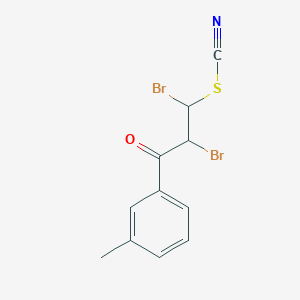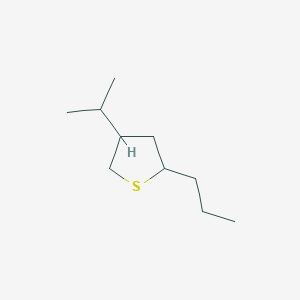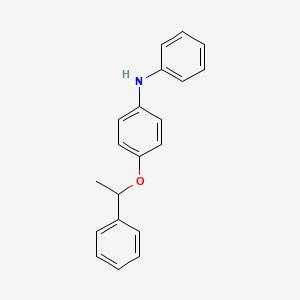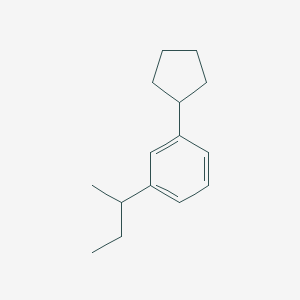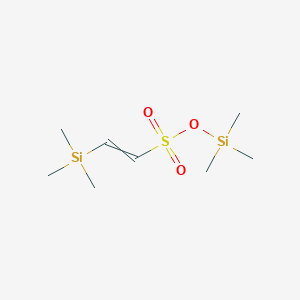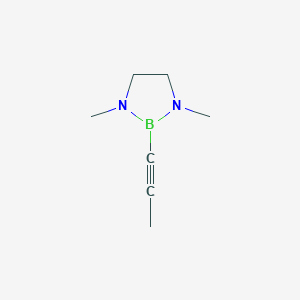
1,3-Dimethyl-2-(prop-1-yn-1-yl)-1,3,2-diazaborolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(prop-1-yn-1-yl)-1,3,2-diazaborolidine is a compound that belongs to the class of diazaborolidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(prop-1-yn-1-yl)-1,3,2-diazaborolidine typically involves the reaction of a suitable boron precursor with a diazaborolidine derivative. Commonly used methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal and ammonia to form the diazaborolidine ring.
Wallach synthesis: This method involves the dehydrogenation of imidazolines to form the diazaborolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(prop-1-yn-1-yl)-1,3,2-diazaborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The prop-1-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
1,3-Dimethyl-2-(prop-1-yn-1-yl)-1,3,2-diazaborolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(prop-1-yn-1-yl)-1,3,2-diazaborolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Modulating their activity and downstream signaling pathways.
Inhibiting enzymes: Affecting metabolic processes and cellular functions.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
1,3-Dimethyl-2-(prop-1-yn-1-yl)-1,3,2-diazaborolidine can be compared with other similar compounds, such as:
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
1,3-Diazole: Another five-membered ring compound with similar structural features.
Uniqueness
List of Similar Compounds
- Imidazole
- 1,3-Diazole
Properties
CAS No. |
62654-60-8 |
|---|---|
Molecular Formula |
C7H13BN2 |
Molecular Weight |
136.01 g/mol |
IUPAC Name |
1,3-dimethyl-2-prop-1-ynyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C7H13BN2/c1-4-5-8-9(2)6-7-10(8)3/h6-7H2,1-3H3 |
InChI Key |
QPGCTONGCJMLMG-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCN1C)C)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(2-nitrophenyl)methoxy]-](/img/structure/B14530454.png)
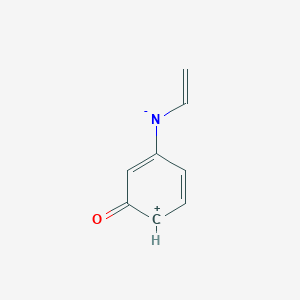
![6-[4-(Benzylideneamino)-5-phenyl-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14530469.png)
